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Compound of Interest

Compound Name: Dimethylsulfide gold chloride

Cat. No.: B14791068

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

This document provides a detailed protocol for the gold(l)-catalyzed intermolecular [2+2]
cycloaddition of terminal alkynes with alkenes to synthesize cyclobutene derivatives. The
procedure begins with the preparation of the active cationic gold(l) catalyst from
chloro(dimethylsulfide)gold(l) (AuCI(SMez2)).

Introduction

The intermolecular [2+2] cycloaddition of alkynes and alkenes is a powerful method for the
synthesis of cyclobutenes, which are valuable building blocks in organic synthesis. While this
reaction is thermally forbidden, it can be efficiently catalyzed by transition metals. Gold(l)
catalysts, in particular, have emerged as highly effective for this transformation. The key to a
successful gold(l)-catalyzed [2+2] cycloaddition lies in the use of sterically hindered cationic
gold(l) complexes. These bulky catalysts selectively activate the alkyne for nucleophilic attack
by the alkene, minimizing side reactions and catalyst deactivation.[1][2]

This protocol details the synthesis of the active catalyst, [tBuXPhosAu(MeCN)]|BArasF, from the
commercially available AuCI(SMez) and its application in the cycloaddition of a variety of
terminal alkynes and alkenes. The reaction proceeds under mild conditions, is tolerant of air
and moisture, and provides good to excellent yields of the desired cyclobutene products.[3]
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Reaction Principle and Signaling Pathway

The gold(l)-catalyzed [2+2] cycloaddition is proposed to proceed through the following
mechanistic pathway. Initially, the cationic gold(l) catalyst activates the terminal alkyne. This is
followed by a nucleophilic attack of the alkene on the activated alkyne, leading to the formation
of a cyclopropyl gold(l)-carbene intermediate. This intermediate then undergoes a ring
expansion to form the more stable cyclobutene product, regenerating the active catalyst.[4][5]
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Figure 1: Proposed catalytic cycle for the gold(l)-catalyzed [2+2] cycloaddition.
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Experimental Protocols

The following protocols are adapted from the procedure published in Organic Syntheses.[3]

Part A: Preparation of the Active Gold(l) Catalyst

This two-step procedure describes the synthesis of the active cationic gold(l) complex from
AuCl(SMe2).

Step 1: Synthesis of Chloro[(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(l)

e To a 10-mL round-bottomed flask equipped with a magnetic stir bar, add di-tert-butyl(2',4',6'-
triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (tBuXPhos) (0.500 g, 1.14 mmol, 1.00 equiv) and
chloro(dimethylsulfide)gold(l) (AuCI(SMez2)) (0.345 g, 1.14 mmol, 1.00 equiv).

e Add dichloromethane (6 mL) and stir the resulting colorless solution at 22 °C for 1 hour.

» Remove the solvent under reduced pressure to afford the gold(l) chloride complex as a white
solid.

Step 2: Synthesis of (Acetonitrile)[(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)di-tert-
butylphosphine]gold(l) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

e In a 50-mL round-bottomed flask, dissolve the gold(l) chloride complex from Step 1 (0.735 g,
1.01 mmol, 1.00 equiv) and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAraF)
(2.000 g, 1.13 mmol, 1.12 equiv) in dichloromethane (20 mL).

e Add acetonitrile (1 mL) and stir the mixture at 22 °C for 2 hours.
« Filter the resulting suspension through Celite and wash the filter cake with dichloromethane.

o Concentrate the filtrate under reduced pressure to yield the cationic gold(l) complex as a
white solid.

Part B: General Procedure for the Intermolecular [2+2]
Cycloaddition
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e To a screw-cap vial equipped with a magnetic stir bar, add the alkene (2.00 equiv) and the
terminal alkyne (1.00 equiv).

» Add the cationic gold(l) catalyst from Part A (0.03 equiv) in one portion.

o Stir the reaction mixture at 24 °C for 14 hours. The solution will typically change color from
colorless to yellow and then to orange.

e Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by
adding triethylamine (a few drops).

o Concentrate the mixture under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
cyclobutene.

Data Presentation: Substrate Scope and Yields

The gold(l)-catalyzed [2+2] cycloaddition is applicable to a wide range of substrates. The
following table summarizes the yields obtained for the reaction of various terminal alkynes with
different alkenes.
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Experimental Workflow Visualization

The overall experimental workflow, from catalyst preparation to the final product, can be
visualized as follows:
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Figure 2: Experimental workflow for catalyst preparation and cycloaddition.
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Safety and Handling

e Gold compounds and other reagents should be handled in a well-ventilated fume hood.

o Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and
gloves, should be worn at all times.

o Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin
contact.

o Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of a variety of
cyclobutene derivatives through a gold(l)-catalyzed intermolecular [2+2] cycloaddition. The use
of a sterically demanding cationic gold(l) catalyst, prepared from AuCI(SMez), is crucial for the
success of the reaction. The mild reaction conditions and broad substrate scope make this a
valuable tool for synthetic chemists in academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Catalytic Protocol for Intermolecular [2+2] Cycloaddition
with AuCIl(SMez)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14791068#catalytic-protocol-for-intermolecular-2-2-
cycloaddition-with-aucl-sme2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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